6-Bromo-2,3,4-trifluorobenzenethiol
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Overview
Description
6-Bromo-2,3,4-trifluorobenzenethiol is an organosulfur compound with the molecular formula C6H2BrF3S. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4-trifluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4-trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dehalogenated products.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
6-Bromo-2,3,4-trifluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4-trifluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine and fluorine atoms contribute to the compound’s reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorobenzenethiol
- 6-Bromo-2,3,4-trifluorobenzoic acid
- 2,5-Dichloro-3,4,6-trifluorobenzenethiol
Uniqueness
6-Bromo-2,3,4-trifluorobenzenethiol is unique due to the combination of bromine, fluorine, and sulfur atoms on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H2BrF3S |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
6-bromo-2,3,4-trifluorobenzenethiol |
InChI |
InChI=1S/C6H2BrF3S/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |
InChI Key |
IWNBVOJYLXDRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S)F)F)F |
Origin of Product |
United States |
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